molecular formula C21H23N3OS B2655868 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide CAS No. 886899-01-0

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide

Cat. No.: B2655868
CAS No.: 886899-01-0
M. Wt: 365.5
InChI Key: MWUBSQXFSXFQEE-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide is a complex organic compound featuring an imidazole ring, a thioether linkage, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving imidazole-containing compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active imidazole derivatives.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-N-(2-(1H-imidazol-2-yl)ethyl)butanamide: Lacks the thioether linkage, which may affect its reactivity and binding properties.

    4-phenyl-N-(2-(5-phenyl-1H-imidazol-2-yl)ethyl)butanamide: Similar structure but without the thioether linkage, leading to different chemical and biological properties.

Uniqueness

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide is unique due to the presence of both the imidazole ring and the thioether linkage, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19N3OS
  • Molecular Weight : 341.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general steps include:

  • Formation of the Imidazole Ring : This is achieved through the condensation of appropriate aldehydes with amines.
  • Thioether Formation : The imidazole derivative is reacted with a thiol to introduce the thioether linkage.
  • Amide Formation : The final step involves coupling the thioether with butanamide under suitable conditions.

The biological activity of this compound is believed to involve interactions with various biological targets:

  • Enzyme Inhibition : The imidazole and thiazole rings may interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act on specific receptors, modulating their functions through binding interactions.

These interactions could lead to significant biological effects, particularly in cancer therapy and antimicrobial applications.

Biological Activity and Case Studies

Recent studies have highlighted the potential of imidazole derivatives, including this compound, in various biological assays:

Antitumor Activity

A study focusing on related imidazole compounds demonstrated significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), SGC7901 (gastric cancer), and HeLa (cervical cancer). The compound exhibited an IC50 value comparable to standard chemotherapeutics like 5-FU and methotrexate (MTX), indicating its potential as an anticancer agent.

CompoundIC50 (µM)Cell Line
4f18.53A549
4m4.07HeLa
4q2.96SGC7901

The selectivity index for normal cells was significantly higher than that for tumor cells, suggesting reduced toxicity towards healthy tissues .

Induction of Apoptosis

The mechanism behind the anticancer activity involves the induction of apoptosis in cancer cells. Compound 4f was shown to increase the expression levels of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2). This shift in protein expression led to enhanced apoptotic rates in treated cells compared to controls .

Properties

IUPAC Name

4-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c25-20(13-7-10-17-8-3-1-4-9-17)22-14-15-26-21-23-16-19(24-21)18-11-5-2-6-12-18/h1-6,8-9,11-12,16H,7,10,13-15H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUBSQXFSXFQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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